molecular formula C16H18BrN3O2S B8411842 N-benzyl-2-(4-bromobutanamido)-4-methylthiazole-5-carboxamide

N-benzyl-2-(4-bromobutanamido)-4-methylthiazole-5-carboxamide

Cat. No. B8411842
M. Wt: 396.3 g/mol
InChI Key: DAAIOTCJCDCKAU-UHFFFAOYSA-N
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Patent
US08236835B2

Procedure details

To a solution of 4-bromobutyric acid (0.94 g, 5.50 mmol) and 4-methylmorpholine (0.70 mL, 6.20 mmol) in tetrahydrofuran (40 mL) was added isobutyl chloroformate (0.75 mL, 5.60 mmol) at 0° C. The resulting reaction mixture was stirred at 0° C. for 2 hours and then 2-amino-N-benzyl-4-methylthiazole-5-carboxamide (1.24 g, 5.00 mmol) was added. After 14 hours at ambient temperature, the solvent was removed in vacuo, and the residue was dissolved in ethyl acetate (200 mL), washed with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and the residue was purified by column chromatography to yield the title compound (1.80 g, 90%): 1H NMR (300 MHz, CDCl3) δ 7.30-7.23 (m, 5H), 5.99 (s, 1H), 4.57-4.55 (m, 2H), 4.34-4.27 (m, 2H), 3.38-3.44 (m, 2H), 2.64-2.18 (m, 5H); MS (ES+) m/z 396.3 (M+1) and 398.3 (M+1).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=O.CN1CCOCC1.ClC(OCC(C)C)=O.[NH2:23][C:24]1[S:25][C:26]([C:30]([NH:32][CH2:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:31])=[C:27]([CH3:29])[N:28]=1>O1CCCC1>[CH2:33]([NH:32][C:30]([C:26]1[S:25][C:24]([NH:23][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][Br:1])=[N:28][C:27]=1[CH3:29])=[O:31])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
BrCCCC(=O)O
Name
Quantity
0.7 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0.75 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(=O)NCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WAIT
Type
WAIT
Details
After 14 hours at ambient temperature
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)NC(CCCBr)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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